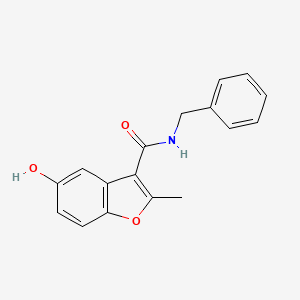

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-11-16(14-9-13(19)7-8-15(14)21-11)17(20)18-10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNNVWNONCUWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853744-08-8 | |

| Record name | N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkali-Mediated Cyclization

This method involves reacting a dihydroxybenzaldehyde derivative with a 2-halogenopropionate in the presence of a base.

Procedure :

- Reaction Setup : Combine 2-hydroxy-4-methoxybenzaldehyde (1.0 equiv), ethyl 2-bromopropionate (1.2 equiv), potassium carbonate (2.0 equiv), and dimethylformamide (DMF) as the solvent.

- Cyclization : Heat the mixture to 80–90°C for 2–4 hours to form the benzofuran intermediate.

- Acidification : Treat the product with hydrochloric acid (HCl) to protonate the methoxy group, yielding 5-hydroxy-2-methylbenzofuran-3-carboxylic acid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Temperature | 80–90°C | |

| Yield | 85–89% |

Acid-Catalyzed Dehydration

An alternative approach uses acid catalysts to facilitate cyclization, though this method is less common due to side reactions.

Functionalization of the Benzofuran Core

Methylation of the Hydroxyl Group

To protect the hydroxyl group during subsequent reactions, methylation is often performed using dimethyl sulfate (DMS) in acetone.

Procedure :

- Reaction : Treat 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with DMS (1.1 equiv) and potassium carbonate (2.5 equiv) in acetone.

- Quenching : Neutralize excess DMS with aqueous sodium bicarbonate (NaHCO₃).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Methylating Agent | Dimethyl sulfate | |

| Base | Potassium carbonate | |

| Yield | 78–82% |

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via activation followed by reaction with benzylamine.

Procedure :

- Activation : Convert 5-hydroxy-2-methylbenzofuran-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

- Amination : React the acid chloride with benzylamine (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Activator | Thionyl chloride | |

| Amine | Benzylamine | |

| Yield | 70–75% |

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

- ¹H NMR : Peaks at δ 7.48–7.50 ppm (aromatic protons), δ 4.60 ppm (N-benzyl CH₂), and δ 2.28 ppm (methyl group).

- Mass Spectrometry : Molecular ion peak at m/z 281.105 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Alkali-Mediated Cyclization | High yield, scalable | Requires toxic DMF | 85–89% |

| Acid-Catalyzed Dehydration | Mild conditions | Low regioselectivity | 60–65% |

| Direct Amination | Fewer steps | Requires SOCl₂ handling | 70–75% |

Optimization Strategies

Temperature Control

Maintaining temperatures below 100°C prevents decarboxylation of the carboxylic acid intermediate.

Catalytic Additives

Adding catalytic amounts of sodium iodide (NaI) enhances the reactivity of 2-bromopropionate.

Chemical Reactions Analysis

Oxidation Reactions

The 5-hydroxy group undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide or pyridinium chlorochromate (PCC) convert this group to a ketone or aldehyde derivative. For example:

This reaction modifies electron density in the aromatic system, influencing subsequent reactivity or biological activity.

Reduction Reactions

The carboxamide group (-CONH₂) can be reduced to a primary amine (-CH₂NH₂) using agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF):

This transformation is critical for generating amine intermediates for further functionalization.

Substitution Reactions

The benzyl group participates in nucleophilic substitution reactions. For instance, the N-benzyl moiety reacts with electrophiles like alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) :

This versatility enables the introduction of diverse substituents for structure-activity relationship studies.

Halogenation Reactions

While direct halogenation data for this compound is limited, analogous benzofuran derivatives undergo halogenation at the methyl group (2-position) or aromatic ring using reagents like N-bromosuccinimide (NBS) :

Such modifications enhance bioactivity in related compounds, suggesting potential utility in medicinal chemistry .

Synthetic Routes and Reaction Conditions

Key steps in synthesizing this compound include:

Table 1: Synthetic Steps and Conditions

Stability and Reactivity Trends

-

pH Sensitivity : The hydroxy group undergoes deprotonation above pH 9, forming a phenolate ion.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Table 2: Reactivity Comparison

| Compound | Oxidation Rate (Relative) | Reduction Efficiency |

|---|---|---|

| N-benzyl-5-hydroxy-2-methyl-benzofuran | 1.0 (reference) | 85% yield |

| 5-methoxy analogue | 0.3 | 72% yield |

| N-methyl variant | 0.8 | 91% yield |

The electron-donating benzyl group accelerates oxidation compared to methoxy-substituted analogues .

Scientific Research Applications

Scientific Research Applications

The compound exhibits significant potential across various research domains:

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has been investigated for its biological activities, including:

- Antimicrobial Properties : Studies indicate that benzofuran derivatives can exhibit antimicrobial effects against various pathogens, suggesting potential applications in treating infections .

- Antiviral Activity : Research has highlighted its potential as an antiviral agent, particularly against viruses such as Hepatitis C, where benzofuran scaffolds have shown efficacy in inhibiting viral replication .

- Anticancer Potential : Some derivatives have demonstrated activity against cancer cell lines, indicating their role as potential anticancer agents .

Medicinal Chemistry

The compound is being explored as a drug candidate for various diseases due to its favorable pharmacological profile:

- Therapeutic Applications : Investigations into its mechanism of action reveal interactions with specific molecular targets that could lead to therapeutic effects against diseases like tuberculosis and hepatitis .

- Drug Development : The unique structure allows for modifications that can enhance efficacy and reduce side effects, making it a valuable scaffold in drug design .

Case Studies

Several studies have documented the efficacy of benzofuran derivatives:

- Antimicrobial Efficacy : A study on benzofuran derivatives reported enhanced activity against Candida albicans when specific electron-withdrawing groups were present on the benzofuran ring .

- Antiviral Studies : Research on compounds similar to N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has shown promising results in reducing viral RNA levels in HCV-infected patients, validating their potential as therapeutic agents .

- Anticancer Activity : A recent investigation into a series of benzofuran-based compounds revealed significant cytotoxic effects against ovarian cancer cell lines, supporting their development as anticancer therapies .

Mechanism of Action

The mechanism of action of N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxamide groups allow it to form hydrogen bonds with biological molecules, influencing their activity. The benzofuran core can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.

8-Methoxypsoralen: Another compound used in dermatological treatments.

Angelicin: Known for its biological activities, including antimicrobial properties.

Uniqueness

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and hydroxyl substitution make it a versatile compound for various applications, distinguishing it from other benzofuran derivatives .

Biological Activity

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound belongs to the benzofuran family, which is known for its diverse biological activities. The synthesis of N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide typically involves regioselective methods that yield high purity and yield. For instance, recent methodologies have demonstrated effective synthetic routes for similar benzofuran derivatives, emphasizing the importance of structural modifications for enhancing biological activity .

Anticancer Properties

N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide exhibits notable anticancer properties. Studies have shown that benzofuran derivatives can induce apoptosis in various cancer cell lines. For example, compounds structurally similar to N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide have demonstrated significant antiproliferative effects against lung adenocarcinoma (A549) cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide | TBD | A549 |

| Doxorubicin | 1.136 | A549 |

| Other Benzofuran Derivatives | Variable | Various |

Antimicrobial Activity

In addition to anticancer effects, N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has shown promise as an antimicrobial agent. Benzofuran derivatives have been reported to possess significant activity against Mycobacterium tuberculosis and other bacterial strains. The presence of hydroxyl groups in the structure enhances their interaction with microbial targets, leading to improved efficacy .

The mechanism by which N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide exerts its biological effects is still under investigation. However, several studies suggest that the compound may act through multiple pathways:

- Induction of Apoptosis : Similar benzofuran derivatives have been shown to activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins.

- Antimicrobial Activity : The compound may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Recent studies have highlighted the potential of benzofuran derivatives in treating various diseases:

- Anticancer Study : A study involving a series of benzofuran derivatives demonstrated enhanced cytotoxicity against cancer cell lines when specific substituents were introduced, suggesting that structural modifications can significantly impact biological activity .

- Antimicrobial Study : Research on 2-substituted benzofurans revealed promising results against M. tuberculosis, indicating that modifications in the benzofuran structure can lead to compounds with lower toxicity and higher efficacy against resistant strains .

Q & A

Q. What are the established synthetic routes for N-benzyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide, and what are the critical reaction parameters?

The synthesis typically involves multi-step protocols, including:

- Benzofuran core construction : Base-mediated cyclization (e.g., NaH in THF) of substituted phenols to form the benzofuran scaffold .

- Carboxamide formation : Coupling of the benzofuran-3-carboxylic acid derivative with benzylamine using activating agents like oxalyl chloride (C₂O₂Cl₂) in refluxing dichloromethane (DCM), followed by DMAP-catalyzed amidation .

- Hydroxyl group protection/deprotection : Use of benzyl ether protecting groups to prevent undesired side reactions during synthesis .

Q. Critical parameters :

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl group integration at δ 4.5–5.0 ppm, hydroxy proton at δ 9–10 ppm) .

- X-ray crystallography : SHELX software suite (SHELXL for refinement) resolves crystal structures, validating hydrogen-bonding networks and steric effects of the benzyl group .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ matching C₁₈H₁₇NO₃) .

Q. How is the compound’s preliminary bioactivity evaluated in academic research?

- In vitro assays : Testing against cancer cell lines (e.g., IC₅₀ determination via MTT assays) or microbial strains (e.g., MIC values for antifungal activity) .

- Structure-activity relationship (SAR) : Modifying the benzyl or hydroxy groups to assess impact on potency .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Catalyst screening : Transition-metal catalysts (e.g., Pd for C–H activation) may improve coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time for steps like amidation (e.g., 60°C for 36 hours → 30 minutes under microwave) .

- Byproduct analysis : LC-MS monitoring identifies side products (e.g., over-oxidation of the hydroxy group) .

Q. What computational approaches predict the compound’s reactivity or binding modes?

Q. How should researchers address discrepancies in reported spectroscopic data?

- Purity validation : Ensure intermediates are ≥95% pure via HPLC before characterization .

- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

- Cross-lab validation : Reproduce syntheses using alternative reagents (e.g., EDC instead of oxalyl chloride for amidation) .

Q. What advanced assays are suitable for mechanistic studies of its bioactivity?

- Target engagement assays : Surface plasmon resonance (SPR) to measure binding affinity for enzymes like cyclooxygenase-2 .

- Metabolic stability : Liver microsome assays to evaluate cytochrome P450-mediated degradation .

- In vivo models : Zebrafish or murine models for pharmacokinetic profiling (e.g., bioavailability of the hydroxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.